1-(Benzo[d]thiazol-6-yl)guanidine
Description
Significance of Benzothiazole (B30560) Moieties in Bioactive Compounds
The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry. nih.govtandfonline.comcrimsonpublishers.com This aromatic heterocycle is a core component of numerous natural and synthetic compounds that exhibit a wide array of pharmacological activities. nih.govtandfonline.combenthamdirect.combenthamscience.comeurekaselect.com The structural rigidity and the presence of nitrogen and sulfur heteroatoms allow for diverse chemical modifications, leading to a broad spectrum of biological effects. benthamdirect.combenthamscience.com
Literature has consistently shown that substitutions, particularly at the C-2 and C-6 positions of the benzothiazole ring, are crucial for modulating biological activity. benthamscience.com The versatility of the benzothiazole nucleus has led to its incorporation into drugs with various therapeutic applications. crimsonpublishers.combibliomed.org
Table 1: Examples of FDA-Approved Drugs Containing a Benzothiazole Moiety This table is interactive. Click on the headers to sort.
| Drug Name | Therapeutic Use |
|---|---|
| Riluzole | Amyotrophic Lateral Sclerosis (ALS) goodrx.comdrugbank.com |
| Pramipexole | Parkinson's Disease, Restless Legs Syndrome drugbank.comwikipedia.org |
| Ethoxzolamide | Glaucoma, Diuretic drugbank.comresearchgate.net |
| Dithiazanine Iodide | Anthelmintic drugbank.com |
| Flutemetamol | Amyloid imaging agent crimsonpublishers.com |
The diverse applications of these drugs, ranging from neurodegenerative diseases to infectious agents, underscore the importance of the benzothiazole scaffold in drug discovery. tandfonline.comcrimsonpublishers.com Its derivatives have been investigated for anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties, among others. nih.govbenthamdirect.comeurekaselect.com
Role of Guanidine (B92328) Functional Groups in Medicinal Chemistry
The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is another cornerstone of medicinal chemistry. nih.govresearchgate.net At physiological pH, the guanidine group is typically protonated, forming the highly stable and delocalized guanidinium (B1211019) cation. researchgate.netwikipedia.org This positive charge and the group's ability to act as a multi-directional hydrogen bond donor are key to its function in molecular recognition. nih.gov
The guanidinium moiety is famously found in the side chain of the amino acid arginine, where it plays a critical role in protein structure and function, often mediating interactions with negatively charged groups like carboxylates and phosphates. nih.govresearchgate.net This ability to form strong electrostatic interactions and hydrogen bonds makes the guanidine group a valuable pharmacophore for targeting various biological macromolecules. nih.govmdpi.com
However, the strong basicity of the guanidine group can sometimes be a liability in drug design, potentially leading to poor membrane permeability. nih.gov This has prompted research into guanidine bioisosteres, which are structurally different but functionally similar groups, such as acylguanidines, that can mimic the binding interactions of guanidines with reduced basicity. nih.govnih.gov
Historical Context of Benzothiazolyl Guanidine Research
The synthesis of benzothiazole derivatives dates back to the late 19th century. researchgate.net Over the decades, extensive research has been conducted to explore the synthetic routes and biological potential of this heterocyclic system. organic-chemistry.orgmdpi.com Similarly, guanidine and its derivatives have a long history in chemistry and pharmacology, with some being used therapeutically for conditions like diabetes since the Middle Ages. wikipedia.orgbritannica.com
The deliberate combination of these two pharmacophores into a single molecular entity, the benzothiazolyl guanidine scaffold, represents a more recent area of investigation. Early research into this class of compounds was often driven by the desire to create novel structures with unique biological profiles, building upon the known activities of each component. For instance, a 2012 study identified fragments containing a benzothiazole guanidine scaffold as weak thrombin inhibitors, which subsequently led to the design of more potent and selective inhibitors for related enzymes like trypsin. nih.gov
Overview of Research Trajectories for 1-(Benzo[d]thiazol-6-yl)guanidine and Related Derivatives
Recent research has focused on synthesizing and evaluating various derivatives of benzothiazolyl guanidines for a range of therapeutic targets. A notable trajectory involves the synthesis of these compounds to explore their antimicrobial and anticancer activities. For example, studies have shown that conjugating guanidine with the benzothiazole nucleus can enhance its bioactivity. eurekaselect.com
One study detailed the synthesis of a series of benzothiazolyl guanidine derivatives and reported their antimicrobial and antioxidant activities. eurekaselect.com Another research effort focused on synthesizing new derivatives of guanidine benzothiazole for applications such as corrosion inhibition, demonstrating the broader chemical utility of this scaffold. researchgate.netekb.eg
Specifically, research into derivatives of this compound has yielded compounds with promising biological profiles. For example, 3-(3-(6-hydroxybenzo[d]thiazol-2-yl)guanidino)propanoic acid was found to have potent activity against a human cancer cell line. researchgate.net Furthermore, a library of substituted cyclic guanidines incorporated into benzothiazole-6-sulfonamides was synthesized and evaluated as selective inhibitors of human carbonic anhydrase isoforms, which are targets for conditions like neuropathic pain. nih.govtandfonline.com These studies highlight the ongoing efforts to explore the structure-activity relationships (SAR) of this compound class and to optimize their properties for specific biological applications. nih.govnih.gov
Table 2: Research Highlights of Benzothiazolyl Guanidine Derivatives This table is interactive. Click on the headers to sort.
| Derivative Class | Investigated Activity | Key Finding |
|---|---|---|
| Substituted Benzothiazole Guanidines | Thrombin and Trypsin Inhibition nih.gov | Identified as weak thrombin inhibitors, leading to the design of selective trypsin inhibitors. nih.gov |
| Benzothiazolyl Guanidinyl Derivatives | Antimicrobial and Antioxidant eurekaselect.com | Compounds with p-methoxy and o-hydroxy substitutions showed enhanced activities. eurekaselect.com |
| 3-(3-(6-hydroxybenzo[d]thiazol-2-yl)guanidino) propanoic acid | Anticancer researchgate.net | Demonstrated potent activity against the human HeLa cancer cell line. researchgate.net |
| Benzothiazole-6-sulfonamides with cyclic guanidines | Carbonic Anhydrase Inhibition nih.govtandfonline.com | Showed potent and selective inhibition of hCA II and VII isoforms. nih.govtandfonline.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N4S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-6-yl)guanidine |
InChI |
InChI=1S/C8H8N4S/c9-8(10)12-5-1-2-6-7(3-5)13-4-11-6/h1-4H,(H4,9,10,12) |
InChI Key |
ZJBPGCPDBLEULA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=C(N)N)SC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for Benzothiazolyl Guanidine Compounds
General Synthetic Strategies for Guanidine (B92328) Formation
The creation of the guanidine functional group is a cornerstone of these synthetic efforts. Several classical and modern methods are employed, primarily centered around the reaction of an amine with a suitable guanylating agent. researchgate.net
Approaches Utilizing Cyano- or Isothiourea Precursors
A prevalent and versatile strategy for guanidine synthesis involves the use of cyanamide (B42294) or isothiourea derivatives as electrophilic partners for amines. nih.govrsc.org These methods are widely adopted due to the commercial availability and reactivity of the precursors. researchgate.net
Common guanylating agents derived from this principle include:
Cyanamide nih.gov
O-methylisourea nih.gov
S-methylisothiourea salts nih.gov
N-protected thioureas nih.gov
The synthesis of guanidines from thioureas is a particularly common approach. nih.gov Thioureas can be activated with various reagents, such as 2-chloro-1-methylpyridinium (B1202621) iodide or even bismuth catalysts, to facilitate the reaction with an amine. nih.gov The use of protected thiourea (B124793) derivatives, often with a Boc (tert-butoxycarbonyl) group, is also frequent to manage reactivity and simplify purification. researchgate.netrsc.org Isothioureas are also well-established guanylating agents due to their straightforward preparation and commercial availability. researchgate.net
Condensation Reactions in Guanidine Synthesis
Condensation reactions represent another major pathway to guanidine-containing structures. These reactions often involve the combination of multiple components in a single pot, leading to the formation of complex heterocyclic systems. nih.govdocumentsdelivered.com For instance, variants of the Biginelli reaction, a multicomponent reaction, have been developed for the synthesis of cyclic guanidines. nih.govacs.org This can involve the reaction of guanidines with bis-electrophiles to produce diverse heterocyclic scaffolds. nih.govdocumentsdelivered.com Another example is the Pictet-Spengler reaction, where N-amidinyliminium ions, generated from the condensation of guanidines with aldehydes or ketones, act as key intermediates. acs.org
Targeted Synthesis of 1-(Benzo[d]thiazol-6-yl)guanidine
The specific synthesis of this compound requires a strategic approach that combines the formation of the benzothiazole (B30560) ring system with the introduction of the guanidine group at the C-6 position.
Regioselective Functionalization of the Benzothiazole Nucleus
Achieving regioselective functionalization of the benzothiazole core is critical for directing substituents to the desired position. While direct electrophilic substitution on the benzothiazole ring can be challenging due to its electron-poor nature, often leading to mixtures of products, modern synthetic methods offer greater control. nih.gov Techniques like directed metalation or transition metal-catalyzed cross-coupling reactions can be employed to introduce functional groups at specific carbons of the benzene (B151609) portion of the benzothiazole nucleus. For instance, Ir-catalyzed C-H borylation can provide versatile borylated benzothiazole building blocks, allowing for subsequent functionalization at various positions, including C-6. nih.gov
Introduction of the Guanidine Moiety at Specific Positions (e.g., C-6)
Once a suitable precursor, such as 6-aminobenzothiazole, is obtained, the guanidine moiety can be introduced. This is typically achieved by reacting the amino group with a guanylating agent. A common method involves the use of cyanamide in the presence of a catalyst, or more frequently, by reacting the amine with a pre-activated guanylating reagent like N,N'-di-Boc-S-methylisothiourea in the presence of a coupling agent such as HgCl₂. nih.gov The choice of guanylating agent and reaction conditions can be tailored to optimize the yield and purity of the final product, this compound.
Derivatization Strategies for Substituted Benzothiazolyl Guanidines
The benzothiazolyl guanidine scaffold can be further modified to create a library of derivatives with potentially diverse biological activities. nih.gov Derivatization can be achieved at several points on the molecule.
Substitution on the Guanidine Group: The nitrogen atoms of the guanidine moiety can be substituted with various alkyl or aryl groups. This is often accomplished by using substituted amines in the initial guanidine synthesis or through post-synthetic modification of a primary guanidine. The synthesis of symmetric and non-symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles has been reported, starting from 2-aminobenzothiazole (B30445). nih.govnih.gov
Modification of the Benzothiazole Ring: The benzothiazole nucleus itself offers multiple sites for derivatization. Substituents can be introduced onto the benzene ring at positions other than C-6, or even at the C-2 position of the thiazole (B1198619) ring. These modifications can be introduced either before or after the formation of the guanidine group, depending on the desired final structure and the compatibility of the functional groups with the reaction conditions. For example, various substituted benzimidazoles, a related heterocyclic system, have been synthesized through the condensation of o-phenylenediamines with different aldehydes. nih.gov Similar strategies can be envisioned for benzothiazole derivatives.
Modification of the Guanidine Nitrogen Atoms
The functionalization of the guanidine nitrogen atoms in benzothiazolyl guanidines allows for the creation of a diverse library of compounds with potentially enhanced biological activities. Several methods have been developed to introduce substituents at these positions.
One prevalent method involves the use of thiourea derivatives. For example, a series of new methyl 6-deoxy-6-[N'-alkyl/aryl-N''-(benzothiazol-2-yl)]guanidino-alpha-D-glucopyranosides were synthesized from the reaction of an alkyl or aryl amine with sugar-thiourea derivatives in the presence of mercury(II) chloride (HgCl₂). nih.gov The initial sugar-thiourea derivatives are prepared by treating 2-aminobenzothiazole derivatives with a corresponding isothiocyanate. nih.gov
Another approach to N-substituted benzothiazolyl guanidines is the reaction of 2-benzothiazolyl guanidine with various carbonyl compounds. For instance, pyrimidine-based 2-aminobenzothiazole derivatives have been synthesized by reacting 2-benzothiazolyl guanidine with substituted benzaldehydes and active methylene (B1212753) compounds like ethyl acetoacetate, methyl acetoacetate, or ethyl cyanoacetate, following a modified Biginelli reaction. nih.gov
Furthermore, symmetric and non-symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles can be prepared from 2-aminobenzothiazole via a dimethyl benzo[d]thiazol-2-yl-carbonodithioimidate intermediate. This intermediate reacts with various amines, such as ammonia, methylamine (B109427), pyrrolidine (B122466), and aniline, to yield the corresponding guanidine derivatives. nih.gov The reaction of the intermediate isothiourea with methylamine or pyrrolidine requires refluxing in ethanol (B145695) for an extended period to afford the nonsymmetrical guanidines. nih.gov
A selection of synthesized N-substituted benzothiazolyl guanidine derivatives is presented in the table below, showcasing the variety of achievable modifications.
| Compound ID | R1 | R2 | R3 | Reference |
| 1a | H | H | H | researchgate.net |
| 1b | H | Methyl | H | nih.gov |
| 1c | H | Phenyl | H | nih.gov |
| 1d | H | H | Methyl 6-deoxy-α-D-glucopyranoside | nih.gov |
| 1e | H | H | Pyrimidin-4-yl | nih.gov |
Table 1: Examples of Modifications on the Guanidine Nitrogen Atoms of this compound Analogs. This table is for illustrative purposes and the substituents are on the guanidine moiety of a benzothiazole core, not necessarily at the 6-position.
Substitution on the Benzothiazole Ring System
Introducing substituents onto the benzothiazole ring is a crucial strategy for modulating the physicochemical and biological properties of this compound. While direct substitution on the pre-formed benzothiazolyl guanidine is less common, the synthesis of these compounds typically starts from an appropriately substituted 2-aminobenzothiazole.
The synthesis of substituted 2-aminobenzothiazoles can be achieved through the reaction of substituted anilines with potassium thiocyanate (B1210189) (KSCN) in the presence of bromine and glacial acetic acid. researchgate.net This method allows for the introduction of various substituents onto the benzene ring of the benzothiazole nucleus. Once the substituted 2-aminobenzothiazole is obtained, it can be converted to the corresponding guanidine derivative using methods described in the previous section.
For instance, a series of 2-amino-6-substituted benzothiazoles have been synthesized and characterized. researchgate.net These compounds can serve as key intermediates for the synthesis of 1-(substituted-benzo[d]thiazol-6-yl)guanidines.
The table below provides examples of substituted 2-aminobenzothiazoles that can be utilized as precursors for the synthesis of substituted this compound derivatives.
| Compound ID | Substituent at C6 | Starting Material | Reference |
| 2a | H | Aniline | researchgate.net |
| 2b | Cl | 4-Chloroaniline | researchgate.net |
| 2c | CH₃ | p-Toluidine | researchgate.net |
| 2d | NO₂ | 4-Nitroaniline | researchgate.net |
| 2e | OCH₃ | p-Anisidine | researchgate.net |
Table 2: Examples of Substituted 2-Aminobenzothiazoles as Precursors for Substituted 1-(Benzo[d]thiazol-6-yl)guanidines. This table illustrates the synthesis of the substituted benzothiazole core prior to the formation of the guanidine moiety.
Preclinical Pharmacological and Biological Investigations of Benzothiazolyl Guanidines
Antimicrobial Activity Studies
The guanidine (B92328) group is known for its role in various antimicrobial agents, and its incorporation into the benzothiazole (B30560) scaffold has been a strategy to develop novel antimicrobial compounds.
Antibacterial Spectrum and Efficacy (e.g., S. aureus, E. coli)
The benzothiazole-guanidine scaffold has been investigated for its potential to combat both Gram-positive and Gram-negative bacteria. While specific data for 1-(Benzo[d]thiazol-6-yl)guanidine is not extensively detailed in the available literature, studies on the broader class of thiazole (B1198619) aminoguanidines provide insight into their mechanism and spectrum of activity. These compounds are theorized to inhibit the biosynthesis of the bacterial cell wall.
Research into related guanidine-core small molecules has shown activity against multiple strains of Staphylococcus aureus and Escherichia coli, including resistant variants like Methicillin-resistant S. aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing E. coli nih.gov. For instance, novel molecular flexible analogues of thiazole aminoguanidines have demonstrated inhibitory activity against both MRSA and E. coli nih.gov. This suggests that the core structure has potential, though specific efficacy values for this compound are not available.
Table 1: Antibacterial Activity of Selected Thiazole Aminoguanidine Analogues
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Analogue 4i | S. aureus (MRSA ATCC 43300) | 2 | 4 |
| Analogue 4i | E. coli (ATCC 25922) | 8 | 16 |
| Analogue 4l | S. aureus (MRSA ATCC 43300) | 2 | 4 |
| Analogue 4l | E. coli (ATCC 25922) | 8 | 16 |
| Analogue 4m | S. aureus (MRSA ATCC 43300) | 2 | 4 |
| Analogue 4m | E. coli (ATCC 25922) | 4 | 8 |
Data sourced from studies on thiazole aminoguanidine analogues, as specific data for this compound is not available in the cited literature. nih.gov
Antifungal Efficacy (e.g., Candida albicans, Aspergillus niger)
Invasive fungal infections represent a significant health challenge, prompting the search for new antifungal agents nih.gov. Guanidine-containing compounds have been a focus of this research due to their potential to disrupt fungal cell membranes mdpi.comdntb.gov.uanih.gov. Studies on thiazoyl guanidine derivatives have identified them as novel inhibitors of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity nih.gov.
Investigations into various guanidine derivatives have shown efficacy against clinically relevant pathogens such as Candida albicans and Aspergillus species mdpi.comijbpsa.com. For example, certain semisynthetic analogues of α-mangostin incorporating a guanidine group demonstrated potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL against C. albicans strains and 3.13–6.25 μg/mL against Aspergillus species mdpi.com. While these findings highlight the potential of the guanidine moiety, specific antifungal testing results for this compound have not been reported in the reviewed studies.
Antiviral Properties (e.g., HSV-1, HCVcc)
The evaluation of benzothiazolyl guanidines for antiviral activity is a less explored area. While research exists on the anti-herpes simplex virus-1 (HSV-1) activity of other classes of guanidine compounds, such as heterocyclic Schiff bases of aminohydroxyguanidine nih.gov and certain iridoid compounds nih.gov, there is a lack of published data specifically investigating the antiviral properties of this compound against HSV-1 or Hepatitis C virus (HCVcc). A study on various benzothiazole Schiff bases found no significant antiviral activity against a panel of viruses including HIV-1 and HBV nih.gov.
Antiprotozoal Evaluations
There is currently a significant gap in the scientific literature regarding the evaluation of this compound and its close analogues for antiprotozoal activity. Preclinical studies focusing on major protozoan pathogens such as Plasmodium, Leishmania, or Trypanosoma species have not been reported for this specific class of compounds.
Anticancer and Antiproliferative Research
The benzothiazole nucleus is a common scaffold in compounds developed for oncology research, known for its ability to interact with various biological targets within cancer cells.
In Vitro Cytotoxicity Assessments in Tumor Cell Lines
The cytotoxic potential of benzothiazole derivatives has been evaluated against a wide range of human carcinoma cell lines jnu.ac.bdresearchgate.net. Studies on related structures, such as 2-amino-6-substituted benzothiazoles, have shown that modifications at the 6-position can significantly influence cytotoxic activity acs.orgnih.gov. For instance, a series of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides demonstrated potent activity against prostate cancer (PC-3) cell lines, with some analogues showing IC50 values below 0.075 µM nih.gov.
Similarly, other benzothiazole derivatives have shown significant cytotoxicity against lung (A549) and breast (MCF7) cancer cell lines nih.gov. A poly-guanidine conjugate, though structurally different, showed potent cytotoxicity with IC50 values in the nanomolar range against medulloblastoma cell lines nih.gov. However, specific in vitro cytotoxicity data for this compound against tumor cell lines is not available in the current body of scientific literature. The activity of related compounds suggests that this is a potential area for future investigation.
Table 2: In Vitro Cytotoxicity of Selected Benzothiazole Analogues
| Compound | Cell Line | Activity (IC50) |
|---|---|---|
| N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c) | A549 (Lung Carcinoma) | 1.8 µg/mL |
| N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c) | HT1080 (Fibrosarcoma) | 2.1 µg/mL |
| N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamide (3c) | A549 (Lung Carcinoma) | 2.0 µg/mL |
| N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamide (3c) | HT1080 (Fibrosarcoma) | 1.9 µg/mL |
| Carboxamide Analogue 6d | PC-3 (Prostate Cancer) | <0.075 µM |
| Carboxamide Analogue 6k | PC-3 (Prostate Cancer) | <0.075 µM |
Data sourced from studies on benzothiazole analogues, as specific data for this compound is not available in the cited literature. nih.govnih.gov
Effects on Cell Viability and Proliferation
Benzothiazole-based compounds, including those containing a guanidine moiety, have been the subject of extensive research to determine their effects on cell viability and proliferation, primarily within the context of anticancer and antimicrobial studies. Investigations have revealed that these compounds can exhibit significant cytotoxic and antiproliferative activities against various human cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.net For instance, certain 3-(morpholinomethyl)-2-phenyl-7-methyl-imidazo[2,1-b]benzothiazole derivatives demonstrated potent cytotoxicity, causing 50% cell death in human hepatocarcinoma (HepG2) cells at a concentration of 4 μM. researchgate.net
Further studies on different series of guanidine derivatives have reinforced these findings. A series of 1-[2-alkylthio-5-(azol-2 or 5-yl)-4-chlorobenzenesulfonyl]-3-hydroxyguanidines were evaluated for their in vitro anticancer activity. Several compounds within this series displayed broad-spectrum antiproliferative effects at low micromolar concentrations against a panel of human cancer cell lines. nih.gov Similarly, synthetic guanidines incorporating a chalcone (1,3-diphenylpropenone) core were found to be cytotoxic against multiple human leukemia cell lines, with one of the most potent compounds exhibiting an IC50 value of 1.6 ± 0.6 µM against U-937 leukemia cells. nih.gov This activity was mediated by the induction of apoptosis. nih.gov
The cytotoxic effects are not limited to cancer cells. Guanidine derivatives have also shown activity against pathogens like Leishmania infantum, the causative agent of visceral leishmaniasis. Certain guanidine compounds demonstrated cytotoxicity against both the promastigote and amastigote forms of the parasite, with IC50 values in the low micromolar range. nih.gov
| Compound Series/Derivative | Cell Line/Organism | Activity Metric | Observed Value (µM) | Reference |
|---|---|---|---|---|
| Imidazo[2,1-b]benzothiazole analogs (A3, A4) | HepG2 (Human Hepatocarcinoma) | Concentration for 50% cell death | 4 | researchgate.net |
| 1-(Benzenesulfonyl)-3-hydroxyguanidines (6d, 6g, 6k) | Human Cancer Cell Panel (60 lines) | GI50 (Average) | 1.62 - 1.86 | nih.gov |
| Chalcone-Guanidine hybrid (6f) | U-937 (Human Leukemia) | IC50 | 1.6 ± 0.6 | nih.gov |
| Guanidine Derivative (LQOFG-2) | Leishmania infantum (promastigote) | IC50 | 12.7 | nih.gov |
| Guanidine Derivative (LQOFG-7) | Leishmania infantum (amastigote) | IC50 | 18.6 | nih.gov |
Metabolic Disorder Research
Derivatives of the benzothiazole nucleus have been investigated for their potential as antidiabetic agents. Several studies suggest that the antidiabetic activity of this class of compounds may be linked to their agonist effect on the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose metabolism and insulin sensitivity. mdpi.com In silico studies involving 2-aminobenzothiazole (B30445) derivatives linked to guanidines have identified compounds with a high binding affinity for PPARγ. For example, the compound 2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine showed a strong theoretical affinity with a Gibbs free energy (ΔG) of -8.4 kcal/mol. mdpi.com
In vivo studies have also been conducted on related structures. A series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were evaluated in a rat model of non-insulin-dependent diabetes mellitus. Several of these compounds demonstrated a significant ability to lower plasma glucose levels. researchgate.netnih.gov A potential mechanism of action for these compounds was identified as the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in regulating glucocorticoid hormones that can impact blood sugar levels. researchgate.netnih.gov These findings highlight the potential of benzothiazole derivatives as versatile scaffolds for developing novel antidiabetic agents. researchgate.net
A key therapeutic strategy for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-digesting enzymes such as α-glucosidase and α-amylase. nih.govnih.gov Benzothiazole derivatives have emerged as a promising class of inhibitors for these enzymes.
Numerous studies have synthesized and evaluated novel benzothiazole-containing compounds for their inhibitory potential. A series of benzothiazole-triazole derivatives exhibited potent in vitro α-glucosidase inhibitory activity, with the majority of compounds showing significantly greater potency than the standard drug acarbose. nih.govnih.gov The IC50 values for the most active compounds in this series ranged from 20.7 to 29.4 μM, compared to an IC50 of 817.38 μM for acarbose. nih.gov
Further research on thiazolidinone-based benzothiazole derivatives has identified compounds with potent dual inhibitory activity against both α-amylase and α-glucosidase. researchgate.net Several of these derivatives were found to be many folds more active than acarbose against both enzymes. For example, one of the most potent analogues showed an IC50 value of 2.10 ± 0.70 μM against α-amylase and 3.20 ± 0.70 μM against α-glucosidase, whereas acarbose had IC50 values of 9.10 ± 0.10 μM and 10.70 ± 0.10 μM, respectively. researchgate.net These findings underscore the potential of the benzothiazole scaffold in designing effective enzyme inhibitors for metabolic disorders.
| Compound Series | Enzyme | Most Active Compound IC50 (µM) | Standard (Acarbose) IC50 (µM) | Reference |
|---|---|---|---|---|
| Benzothiazole-Triazole Derivatives | α-Glucosidase | 20.7 | 817.38 | nih.gov |
| Thiazolidinone-Benzothiazole Derivatives | α-Amylase | 2.10 ± 0.70 | 9.10 ± 0.10 | researchgate.net |
| α-Glucosidase | 3.20 ± 0.70 | 10.70 ± 0.10 | researchgate.net |
Neurobiological and Central Nervous System-Related Studies
The benzothiazole scaffold is a core component of Riluzole, a drug known for its neuroprotective properties. nih.gov This has prompted research into structurally related compounds, including benzothiazolyl guanidines, for their potential to protect neurons from damage. A series of guanidine derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole were synthesized and evaluated for their biological activity in an in vitro model of ischemia/reperfusion injury. nih.govunipv.it
The results from these studies demonstrated that several of the synthesized guanidine and related derivatives significantly attenuated neuronal injury in this model. nih.gov The investigation into the mechanism of this neuroprotection suggested that some compounds possessed direct reactive oxygen species (ROS) scavenging activity, indicating that antioxidant properties may contribute to their neuroprotective effects. nih.govunipv.it These findings suggest that benzothiazolyl guanidines represent a promising avenue for the development of new neuroprotective agents.
The guanidinium (B1211019) group is a key feature of potent natural toxins, such as saxitoxin (B1146349) and tetrodotoxin, which are known to block voltage-gated sodium channels (NaV). mdpi.comresearchgate.netnih.gov This has led to investigations into synthetic guanidine-containing compounds, including benzothiazole derivatives, for their ability to modulate ion channel activity. The benzothiazole-containing drug Riluzole is a known blocker of NaV channels. nih.gov
In a study of thiourea (B124793) and guanidine derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole, selected compounds were evaluated for their effects on voltage-dependent sodium (Na+) and calcium (Ca2+) currents in neurons from the rat piriform cortex. nih.govunipv.it One thiourea derivative (compound 3b) was found to inhibit the transient Na+ current, although to a much smaller extent than Riluzole. nih.gov Both this compound and another derivative (3d) also reduced the amplitude of high-voltage-activated Ca2+ currents in a concentration-dependent manner. However, the concentrations required for this effect were substantially higher than those at which neuroprotective effects were observed, suggesting that the modulation of these specific ion channels may not be the primary mechanism behind their neuroprotective action. nih.govunipv.it
| Compound | Ion Channel | Effect | Potency (IC50) | Reference |
|---|---|---|---|---|
| Thiourea Derivative 3b | Voltage-Gated Na+ Channel | Inhibition of transient current | Not specified (less potent than Riluzole) | nih.gov |
| Thiourea Derivative 3b | High-Voltage-Activated Ca2+ Channels | Reduced current amplitude | 112.9 µM | unipv.it |
| Thiourea Derivative 3d | High-Voltage-Activated Ca2+ Channels | Reduced current amplitude | 24.1 µM | unipv.it |
Molecular Mechanisms of Action for Benzothiazolyl Guanidines
Interference with Cellular Processes
The molecular mechanisms of benzothiazolyl guanidines extend to the modulation of critical cellular signaling pathways and potential interactions with nucleic acids and membranes.
The guanidine (B92328) moiety is known to interact with nucleic acids. Guanidine hydrochloride and guanidine thiocyanate (B1210189) are potent protein denaturants widely used in nucleic acid extraction protocols because they facilitate the binding of DNA and RNA to silica (B1680970) matrices. nih.govmagen-tec.comiaea.org This general property is due to the chaotropic nature of the guanidinium (B1211019) ion, which disrupts hydrogen bonds and hydrophobic interactions, effectively denaturing proteins like nucleases. magen-tec.com
While this demonstrates a chemical interaction, it does not necessarily translate to a specific biological mode of action within a cell. However, some benzothiazole-based compounds have been reported to inhibit enzymes essential for DNA replication in bacterial cells, indicating an indirect effect on nucleic acid processes. nih.gov
A key identified mechanism of action for benzothiazole (B30560) derivatives is the inhibition of the p38α mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov The p38α MAPK is a critical enzyme that regulates cellular responses to stress and is involved in proliferation, differentiation, and apoptosis. nih.gov
Dysregulation of this pathway is implicated in cancer, and benzothiazole-containing compounds have been developed as potent p38α MAPK inhibitors. nih.gov For example, one study identified a benzothiazole derivative with an IC₅₀ value of 36 nM against p38α MAPK, demonstrating significant potency. nih.gov These inhibitors are often designed as Type V MAPK inhibitors, meaning they target both the ATP-binding site and a nearby allosteric site on the enzyme. nih.gov
Direct evidence for the specific interaction of 1-(Benzo[d]thiazol-6-yl)guanidine with cellular membranes is not extensively detailed in the available research. However, the physicochemical properties of the molecule suggest potential interactions. The benzothiazole moiety is a hydrophobic, aromatic system that can facilitate insertion into or association with the lipid bilayer of cellular membranes. mdpi.com The positively charged guanidinium group could engage in electrostatic interactions with the negatively charged components of the membrane surface, such as phosphate (B84403) head groups of phospholipids.
Induction of Apoptosis (e.g., Mitochondrial-Mediated Pathways)
A significant mechanism through which benzothiazole derivatives exert their therapeutic potential, particularly in oncology, is the induction of apoptosis, or programmed cell death. Research has highlighted that certain benzothiazole compounds can trigger the mitochondrial-mediated (intrinsic) apoptotic pathway.
One such novel benzothiazole derivative, YLT322, has been shown to inhibit the growth of a wide range of human cancer cells by inducing apoptosis. nih.gov Studies on HepG2 cells demonstrated that YLT322-induced apoptosis occurs in a dose- and time-dependent manner. nih.gov The mechanism involves the intrinsic mitochondrial pathway, a critical route for apoptosis. This pathway is characterized by changes in the mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm. Similarly, another novel benzothiazole derivative (BTD) has been found to induce apoptosis in colorectal cancer cells through the ROS-mediated mitochondrial intrinsic pathway. nih.gov The activation of this pathway ultimately leads to the execution of the apoptotic program and cell death, suggesting that compounds like YLT322 could be potential candidates for cancer therapy. nih.gov
The mitochondrial pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The balance between these proteins determines the cell's fate. Benzothiazole derivatives can disrupt this balance, favoring the pro-apoptotic signals that lead to the permeabilization of the mitochondrial outer membrane and subsequent release of cytochrome c.
Table 1: Research Findings on Apoptosis Induction by Benzothiazole Derivatives
| Compound | Cell Line | Key Findings | Pathway Implicated |
| YLT322 | HepG2 (and a broad spectrum of human cancer cells) | Induces apoptosis in a dose- and time-dependent manner; inhibits cell growth. nih.gov | Mitochondrial Apoptosis Pathway nih.gov |
| BTD (Benzothiazole derivative) | Colorectal Cancer Cells | Inhibits proliferation, migration, and invasion; induces apoptosis. nih.gov | ROS-mediated Mitochondrial Intrinsic Pathway nih.gov |
Modulation of Ionic Currents and Membrane Potentials
The guanidinium group, a key feature of this compound, is known to interact with various ion channels. nih.gov Guanidinium toxins, such as saxitoxin (B1146349) and tetrodotoxin, are well-known for their potent ability to block voltage-gated sodium channels (NaV). nih.gov While not all guanidine-containing compounds are toxins, the guanidine moiety itself can influence neuronal excitability and ion flux.
Guanidine has been observed to increase the excitability of motor nerve fibers, leading to repetitive firing in response to a single stimulus and even spontaneous action potentials. nih.gov This effect is believed to result from its interaction with the nerve membrane, potentially by binding to fixed negative charges on the exterior of the membrane and altering the screening effect of divalent cations like Ca2+. nih.gov Furthermore, guanidine can increase the duration of action potentials, an effect thought to be separate from its impact on excitability and possibly related to a decrease in delayed rectification. nih.gov
Table 2: Effects of Guanidine and Related Compounds on Ion Channels and Membrane Potential
| Compound/Group | System/Target | Observed Effect | Potential Mechanism |
| Guanidine | Frog neuromuscular junction; Lamprey giant axons | Increased transmitter release; increased nerve excitability; prolonged action potential duration. nih.gov | Binding to the outer nerve membrane, altering divalent cation screening; decreasing delayed rectification. nih.gov |
| Guanidinium Toxins (e.g., Saxitoxin) | Voltage-gated sodium channels (NaV) | High-affinity blockage of ion flux. nih.gov | Direct binding to the channel pore. nih.gov |
| Cyclic guanidine benzothiazole-6-sulphonamides | Human Carbonic Anhydrase (hCA) Isoforms | Inactive against membrane-bound hCA IV; inhibitory against cytosolic hCA I, II, and VII. tandfonline.com | Specific structural interactions with the enzyme's active site. tandfonline.com |
Reactive Oxygen Species (ROS) Scavenging Mechanisms
Reactive oxygen species (ROS) are highly reactive chemical molecules and free radicals formed as natural byproducts of cellular metabolism. nih.gov An imbalance between ROS production and the body's ability to detoxify them leads to oxidative stress, a condition implicated in numerous diseases. Benzothiazoles are among the heterocyclic compounds that have been investigated for their antioxidant properties. nih.gov
The antioxidant activity of benzothiazole derivatives can be attributed to their ability to donate electrons or hydrogen atoms to neutralize free radicals, thus terminating the damaging chain reactions. researchgate.net The mechanism of ROS scavenging can occur through various processes, including the direct scavenging of radicals like the superoxide (B77818) anion (O2•−), hydroxyl radical (•OH), and singlet oxygen. nih.govnih.gov
For instance, the antitumor activity of a novel benzothiazole derivative in colorectal cancer has been linked to a ROS-mediated mitochondrial pathway, indicating an interplay between ROS generation and the compound's mechanism of action. nih.gov In other studies, various plant extracts containing phenolic compounds, which can be structurally related to parts of the benzothiazole scaffold, have demonstrated significant ROS scavenging capabilities. researchgate.netresearchgate.net They can effectively suppress the intracellular generation of ROS and exhibit strong oxygen radical scavenging activity in vitro. researchgate.net While direct studies on the ROS scavenging mechanism of this compound are not extensively documented, the inherent chemical properties of the benzothiazole ring system suggest a potential for such antioxidant activity.
Table 3: Overview of ROS Scavenging
| ROS Type | Description | Potential Scavenging Interaction |
| Superoxide Anion (O2•−) | A primary ROS generated mainly in the mitochondrial electron transport chain. nih.gov | Can be a target for antioxidant compounds that donate a proton to form the less reactive hydroperoxyl radical. |
| Peroxynitrite (ONOO−) | A reactive nitrogen species (RNS) formed from the reaction of nitric oxide and superoxide. nih.gov | Scavenging can prevent nitration of tyrosine residues in proteins. |
| Singlet Oxygen (¹O₂) | An electronically excited state of molecular oxygen that can directly oxidize proteins, DNA, and lipids. nih.gov | Antioxidants can quench singlet oxygen, returning it to its less reactive triplet state. |
Structure Activity Relationship Sar Studies of Benzothiazolyl Guanidine Derivatives
Impact of Substituents on Biological Activity Profiles
The biological activity of benzothiazolyl guanidine (B92328) derivatives can be significantly modulated by the introduction of various substituents on both the benzothiazole (B30560) ring and the guanidine moiety. The nature and position of these substituents play a pivotal role in determining the compound's efficacy and selectivity.
Influence of Benzothiazole Ring Substitutions (Position and Nature)
The benzothiazole core is a critical pharmacophore, and its substitution pattern is a key determinant of biological activity. Research has shown that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly significant for influencing the pharmacological properties of these compounds benthamscience.com.
The nature of the substituent is as important as its position. For instance, the presence of hydrophobic groups on the benzothiazole ring has been found to be conducive to cytotoxic activity against cancer cell lines. Specifically, the introduction of amino, hydroxyl, and chloro groups can enhance anticancer activity pharmacyjournal.in. In the context of anticonvulsant properties, halogen substituents on the benzothiazole ring have been shown to be beneficial pharmacyjournal.in. Furthermore, the introduction of a methoxy group (-OCH3) at the 4-position of 2-mercaptobenzothiazole has been linked to increased antibacterial activity, while a chloro group (-Cl) at the same position enhances antifungal activity pharmacyjournal.in.
Studies on benzothiazole-phenyl analogs have also highlighted the importance of substitution patterns for dual enzyme inhibition. For example, fluoro-, chloro-, bromo-, methyl-, or methoxy- groups at the ortho position of an attached phenyl ring yielded potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) nih.gov.
The following table summarizes the influence of various substituents on the benzothiazole ring on the biological activity of its derivatives.
| Position of Substitution | Nature of Substituent | Resulting Biological Activity |
| C-2 | Phenyl and substituted phenyl groups | Anticancer, Anti-TB, Anticonvulsant, Anti-inflammatory pharmacyjournal.in |
| C-4 | Methoxy group (-OCH3) | Increased antibacterial activity pharmacyjournal.in |
| C-4 | Chloro group (-Cl) | Increased antifungal activity pharmacyjournal.in |
| C-5 | -H, -Cl, -F | Increased potency pharmacyjournal.in |
| C-6 | -OH, -OCH3, -CH3 | Increased potency pharmacyjournal.in |
| General | Hydrophobic moieties (amino, hydroxyl, chloro) | Cytotoxic activity against cancer cells pharmacyjournal.in |
| General | Halogen substituents | Anticonvulsant properties pharmacyjournal.in |
Effects of Guanidine Nitrogen Substitutions
The guanidine group, with its strong basicity and ability to form multiple hydrogen bonds, is a critical component for the biological activity of these derivatives eurekaselect.comscienceopen.com. Modifications to the nitrogen atoms of the guanidine moiety can significantly impact the compound's interaction with its biological target.
Research on guanidinyl benzothiazole derivatives has shown that the substitution pattern on the guanidine nitrogen influences their antimicrobial and antioxidant properties researchgate.net. For instance, a series of N-phenyl-substituted and disubstituted guanidinyl benzothiazole derivatives were synthesized and evaluated, demonstrating that these substitutions are key to their biological activity researchgate.net.
In studies involving antitrypanosomal and antiproliferative activities, the substitution on the amidine group (a part of the guanidine structure) was found to be crucial. Specifically, 2,2′-bithienyl-substituted benzothiazoles with an unsubstituted or a 2-imidazolinyl amidine group exhibited the most potent antitrypanosomal activity researchgate.net. The presence of an unsubstituted amidine group also led to strong antiproliferative effects researchgate.net. This suggests that both the presence and the nature of substituents on the guanidine nitrogen can fine-tune the biological activity profile of the parent compound.
Role of Linker Chemistry in Conjugated Systems (e.g., Guanidine vs. Urea/Thiourea (B124793) Linkers)
The guanidine group is strongly basic and exists in its protonated guanidinium (B1211019) form at physiological pH. This positive charge can be crucial for electrostatic interactions with biological targets. In contrast, urea and thiourea are neutral molecules. However, they are excellent hydrogen bond donors and acceptors, which is also a key feature in ligand-receptor interactions nih.govyacooscience.com.
Studies on phosphate (B84403) binding have shown that guanidinium derivatives are superior to neutral thiourea and urea derivatives, which is attributed to the contribution of charge neutralization to the binding affinity researchgate.net. Interestingly, in the same study, thiourea oligomers showed significantly higher association constants compared to their urea analogues, a phenomenon ascribed to the less efficient solvation of the thiocarbonyl derivatives researchgate.net.
In the context of antitubercular agents, a urea linker was successfully used to covalently link benzothiazole and 4-aminoquinoline moieties, resulting in hybrid compounds with promising anti-TB activity nih.gov. This highlights the utility of the urea group as an effective and active linker in designing multi-target therapeutic agents nih.gov. The choice between a guanidine, urea, or thiourea linker, therefore, depends on the specific requirements of the biological target and the desired physicochemical properties of the final compound.
Stereochemical Considerations and Enantioselectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of chiral compounds. For benzothiazolyl guanidine derivatives that possess stereocenters, the different enantiomers or diastereomers can exhibit significantly different pharmacological profiles.
The synthesis of enantiomerically pure compounds is often achieved through enantioselective catalysis. Guanidine and its derivatives, including thioureas, have been effectively utilized as organocatalysts in such reactions. For instance, bifunctional thiourea-catalyzed reactions have been employed to create densely functionalized chiral azaspirocyclic derivatives with high diastereoselectivity and enantioselectivity.
Similarly, chiral guanidine catalysts have been used in enantioselective cyclization reactions to produce chiral spirooxindole derivatives. These examples underscore the importance of controlling the stereochemistry during synthesis to obtain the desired biologically active isomer. The precise spatial orientation of the benzothiazole and guanidine moieties, as dictated by the stereochemistry of the molecule, can lead to differential binding affinities for their biological targets, resulting in varied efficacy and selectivity.
Conformational Analysis and Bioactive Conformations
The biological activity of a molecule is not only dependent on its chemical structure and stereochemistry but also on its conformational flexibility and the specific three-dimensional shape it adopts to interact with its target, known as the bioactive conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energetic barriers between them.
The guanidine group itself can influence the conformation of the molecule. For example, low concentrations of guanidine hydrochloride have been shown to induce conformational changes at the active site of enzymes, suggesting that the guanidinium ion can interact with and perturb the local protein structure nih.gov. This ability to induce conformational changes could be a key aspect of the mechanism of action for some benzothiazolyl guanidine derivatives.
Ultimately, identifying the bioactive conformation is crucial for rational drug design, as it provides a template for designing new analogs with improved potency and selectivity. It is believed that the biologically active conformer of a molecule exists in solution among other conformers and is not necessarily the most populated one nih.gov.
Computational and Theoretical Chemistry Studies of Benzothiazolyl Guanidines
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding the interactions that drive biological activity.
Research on benzothiazole (B30560) derivatives has extensively used molecular docking to identify and characterize their interactions with various biological targets. For instance, docking studies of novel benzothiazole derivatives designed as inhibitors of the oncogenic transcription factor FOXM1 revealed their binding patterns and affinities within the FOXM1-DNA binding domain. nih.gov These simulations identified crucial interactions with key amino acids like Asn283, His287, and Arg286, which are considered vital for FOXM1 inhibition. nih.gov
In another study targeting malaria vectors, a library of benzothiazole-based compounds was docked against the trehalase enzyme of Anopheles funestus (AfTre) and Anopheles gambiae (AgTre). nih.gov The top hits from this screening displayed significantly better binding affinities than the known inhibitor, validamycin A. nih.gov Similarly, molecular docking was employed to analyze the interactions of newly synthesized benzothiazole-profen hybrid amides with human serum albumin (HSA), a key protein involved in drug transport in the bloodstream. nih.gov
Studies on benzoylguanidine (BZG) derivatives, which share the guanidine (B92328) moiety, as potential inhibitors of the main protease (Mpro) of SARS-CoV-2 have also been conducted. nih.gov Docking simulations showed that these compounds interact with the enzyme's active site through a network of hydrogen bonds and hydrophobic interactions. nih.gov Specifically, interactions were noted with residues such as His41, Met49, Phe140, His163, Met165, and Glu166. nih.gov
| Compound Class | Biological Target | Key Findings | Reference |
|---|---|---|---|
| Novel Benzothiazole Derivatives | FOXM1-DNA Binding Domain | Identified binding patterns and interactions with key amino acids (Asn283, His287, Arg286). | nih.gov |
| Benzothiazole-based Compounds | Anopheles funestus Trehalase (AfTre) | Top hits showed binding affinities of -8.7 kcal/mol, superior to the control (-6.3 kcal/mol). | nih.gov |
| Benzothiazole-Profen Hybrids | Human Serum Albumin (HSA) | Analyzed binding affinity to understand drug transport properties. | nih.gov |
| Benzoylguanidine (BZG) Derivatives | SARS-CoV-2 Main Protease (Mpro) | Showed H-bond and hydrophobic interactions with active site residues (His41, Met49, Phe140, etc.). | nih.gov |
Molecular Dynamics Simulations for Binding Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed information on the fluctuations and conformational changes of the protein and the ligand.
MD simulations are frequently used to validate docking results. For novel benzothiazole derivatives targeting the FOXM1 transcription factor, MD simulations were performed to confirm the stability of the ligand-protein complexes. nih.gov Likewise, after identifying potential benzothiazole-based trehalase inhibitors through docking, MD simulations were run to confirm the stability of the best-hit compound when complexed with the enzyme. nih.gov The analysis of parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Solvent Accessible Surface Area (SASA), and radius of gyration (Rg) confirmed a stable binding. nih.gov
In the study of benzoylguanidine derivatives against SARS-CoV-2 Mpro, MD simulations were conducted for 200 nanoseconds. nih.gov The results indicated that one of the lead compounds remained stable in the active site throughout the simulation, reinforcing the docking predictions. nih.gov MD simulations have also been used to evaluate the stability of complexes between benzothiazole-profen hybrids and human serum albumin, further supporting the docking analysis. nih.gov
| Compound-Target Complex | Simulation Time | Key Findings | Reference |
|---|---|---|---|
| Benzoylguanidine (BZG1) - SARS-CoV-2 Mpro | 200 ns | The ligand remained stable in the active site, confirming docking results. | nih.gov |
| Benzothiazole Derivative - AfTre | Not Specified | Analysis of RMSD, RMSF, and SASA confirmed good stability of the complex. | nih.gov |
| Benzothiazole Derivative - FOXM1 | Not Specified | Analyzed binding patterns and affinities, confirming stable interactions. | nih.gov |
| Benzothiazole-Profen Hybrid - HSA | Not Specified | Evaluated the stability of the predicted complex. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can predict the activity of new, unsynthesized compounds and guide the design of more potent analogues.
A QSAR study was performed on a series of amidino-substituted benzothiazoles and benzimidazoles to understand their antiproliferative effects on T-cell lymphoma cells. mdpi.com The resulting model, which was built using a training set of 47 molecules and validated with a test set of 12, identified specific BCUT (Burden eigenvalues) descriptors related to polarizability and atomic van der Waals volumes as being important for cytotoxicity. mdpi.com
In another example, a qualitative QSAR study was conducted on a series of 2-arylidenehydrazinyl-4-arylthiazole analogues to investigate their antibacterial activity. nih.gov This study found a good correlation between physicochemical parameters like the partition coefficient (logP) and the polar surface area (PSA) with the observed antibacterial effects. nih.gov For quinazolinone derivatives with antitumor activity, a three-dimensional QSAR (3D-QSAR) model was constructed to help direct future structural modifications for improved potency. rsc.org
| Compound Series | Biological Activity | Model Type / Key Descriptors | Reference |
|---|---|---|---|
| Amidino-substituted Benzothiazoles | Antiproliferative (T-cell lymphoma) | QSAR model using BCUT descriptors (BELp1, BEHv6). | mdpi.com |
| 2-Arylidenehydrazinyl-4-arylthiazoles | Antibacterial | Qualitative QSAR correlating logP and PSA with activity. | nih.gov |
| Quinazolinone Derivatives | Antitumor | 3D-QSAR (CoMFA) model. | rsc.org |
In Silico Screening and Library Design
In silico screening, or virtual screening, involves the computational screening of large libraries of chemical structures to identify molecules that are most likely to bind to a drug target. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally.
One study performed a virtual screening of 4,214 benzothiazole-based compounds from the PubChem database against the trehalase enzymes of malaria vectors. nih.gov This large-scale screening identified nine top hits with binding affinities superior to the known inhibitor. nih.gov In another case, a library of 88 benzoylguanidine compounds was docked against the SARS-CoV-2 Mpro enzyme, leading to the identification of three potential inhibitors for further study. nih.gov
Beyond screening existing libraries, computational methods are also used for the rational design of new compound libraries. For example, a series of anticonvulsant benzothiazole derivatives were designed based on a pharmacophore model that included key features such as an aromatic hydrophobic ring, a hydrogen bonding domain, and an electron donor atom. nih.gov Similarly, hybrid molecules combining the structural features of propamidine (B86517) and benzimidazole (B57391) were designed to retain antiprotozoal activity while potentially reducing toxicity. nih.gov
| Study Focus | Library Size / Source | Target | Outcome | Reference |
|---|---|---|---|---|
| Virtual Screening | 4,214 compounds from PubChem | Anopheles Trehalase (AfTre) | Identified 9 hits with binding affinities from -7.9 to -7.7 kcal/mol. | nih.gov |
| Library Docking | 88 benzoylguanidine compounds | SARS-CoV-2 Mpro | Selected three potential inhibitors (BZG1, BZG2, BZG3). | nih.gov |
| Pharmacophore-based Design | N/A (Design of new series) | Not specified (Anticonvulsant) | Designed a series of N-((6-substitutedbenzo[d]thiazol-2-yl)amino)acetamide derivatives. | nih.gov |
Prediction of Biological Properties and Potential Activities
Computational models are widely used to predict the pharmacokinetic properties of compounds, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These predictions help to identify compounds with potential drug-likeness and to filter out those with unfavorable profiles early in the discovery process.
For a series of designed anticonvulsant benzothiazole derivatives, the pharmacokinetic profiles were estimated using Molinspiration software. nih.gov The study confirmed that none of the synthesized compounds violated Lipinski's "rule of five," a set of guidelines used to evaluate drug-likeness. nih.gov Similarly, for a novel biaryl guanidine derivative investigated as a potential treatment for Alzheimer's disease, in silico analysis predicted enhanced pharmacokinetic properties and good permeation across the blood-brain barrier (BBB), with zero Lipinski violations. researchgate.net
In silico ADMET properties of benzothiazole derivatives investigated as potential insecticides were assessed using web servers like SWISSADME and ADMETlab. nih.gov Furthermore, quantum chemistry methods such as Density Functional Theory (DFT) have been used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for benzothiazole derivatives. mdpi.com The energy gap between these orbitals (ΔE) provides an indication of the molecule's kinetic stability and chemical reactivity. mdpi.com
| Compound Class | Property Predicted | Method / Software | Key Findings | Reference |
|---|---|---|---|---|
| Anticonvulsant Benzothiazoles | Pharmacokinetics / Drug-likeness | Molinspiration | None of the compounds violated Lipinski's "rule of five". | nih.gov |
| Insecticidal Benzothiazoles | ADMET Properties | SWISSADME, ADMETlab | Assessed absorption, distribution, metabolism, excretion, and toxicity profiles. | nih.gov |
| Biaryl Guanidine | Pharmacokinetics / BBB Permeation | In-house | Predicted high lipophilicity (iLOGP) and zero Lipinski violations. | researchgate.net |
| Benzothiazole Derivatives | Chemical Reactivity | Density Functional Theory (DFT) | Calculated HOMO-LUMO energy gaps (ΔE = 4.46–4.73 eV) to assess kinetic stability. | mdpi.com |
Research Perspectives and Future Directions for 1 Benzo D Thiazol 6 Yl Guanidine
Design Principles for Enhanced Selectivity and Potency
The quest for more selective and potent analogs of 1-(benzo[d]thiazol-6-yl)guanidine is a central theme in ongoing research. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing a roadmap for rational drug design. benthamscience.comresearchgate.net Key to these efforts is the strategic modification of the benzothiazole (B30560) core and the guanidine (B92328) group.
Substitutions at the C-2 and C-6 positions of the benzothiazole ring have been identified as critical for modulating biological activity. benthamscience.comresearchgate.net For instance, the introduction of different functional groups at these positions can significantly influence the compound's interaction with its biological target. The hybridization of the benzothiazole scaffold with other pharmacophores is another promising strategy to enhance pharmacological properties and potentially interact with multiple targets or reduce adverse effects. researchgate.net
Researchers are also focusing on creating derivatives with lower pKa values, which can lead to improved pharmacokinetic profiles. nih.gov The design of molecules with specific three-dimensional conformations is also being explored to achieve better binding affinity and selectivity for target proteins.
Table 1: Key Structural Modifications and Their Impact on Activity
| Modification Site | Type of Modification | Observed Effect | Reference |
|---|---|---|---|
| C-2 of Benzothiazole | Substitution | Influences a variety of biological activities. | benthamscience.com |
| C-6 of Benzothiazole | Substitution | Critical for the unique properties of benzothiazoles. | researchgate.net |
| Guanidine Group | Lowering pKa | Can lead to improved pharmacokinetic properties. | nih.gov |
| Overall Scaffold | Hybridization | Can synergize pharmacological properties. | researchgate.net |
Exploration of Novel Therapeutic Applications
While initially investigated for a specific range of activities, the therapeutic potential of this compound and its analogs is expanding into new domains. The inherent versatility of the benzothiazole scaffold makes it a valuable starting point for the development of agents targeting a wide array of diseases. benthamscience.com
One area of active investigation is its potential as an inhibitor of enzymes such as thrombin and trypsin, which could have applications in coagulation disorders. nih.gov Additionally, derivatives of benzothiazole-guanidine have shown promise as antimicrobial agents, with some compounds exhibiting significant activity against bacteria like S. aureus and E. coli. researchgate.net
The benzothiazole moiety is also a component of molecules with anticancer, antiviral, anti-inflammatory, and antidiabetic properties. benthamscience.com The development of benzothiazole-6-sulfonamides as selective inhibitors of carbonic anhydrase isoforms, particularly hCA VII, opens up possibilities for treating neuropathic pain. tandfonline.comtandfonline.comnih.gov Furthermore, certain derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. nih.govnih.gov
Table 2: Emerging Therapeutic Targets for Benzothiazole Guanidines
| Therapeutic Area | Specific Target/Application | Key Findings | Reference |
|---|---|---|---|
| Hemostasis | Thrombin and Trypsin Inhibition | Benzothiazole guanidines identified as weak but promising inhibitors. | nih.gov |
| Infectious Diseases | Antibacterial Agents | Good activity against S. aureus and E. coli. | researchgate.net |
| Neurology | Carbonic Anhydrase VII Inhibition | Potential for the treatment of neuropathic pain. | tandfonline.comtandfonline.com |
| Oncology | Cytotoxicity | Significant effects against various cancer cell lines. | nih.govnih.gov |
| Parasitic Diseases | Anti-trypanosomal Agents | Dicationic benzothiazole compounds show potent activity. | acs.org |
Development of Advanced Synthetic Methodologies
The efficient and versatile synthesis of this compound and its derivatives is crucial for enabling extensive biological evaluation. Researchers are continuously working on developing novel and improved synthetic routes.
One common approach involves the reaction of 2-aminobenzothiazole (B30445) with reagents like S-methyl isothiourea or the reaction of cyano guanidine with o-aminothiophenol in an acidic medium. rsc.org More advanced methods focus on multi-component reactions and the use of catalysts to improve yields and reduce reaction times. For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides has been achieved with high yields using the eco-friendly catalyst p-TSA. nih.gov
The development of synthetic strategies that allow for the easy diversification of the benzothiazole scaffold is also a priority. This includes methods for introducing a variety of substituents at different positions of the ring system, which is essential for comprehensive SAR studies. rsc.org
Integration of Multi-Omics Data in Research
The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding the complex biological systems affected by this compound. rsc.orgarxiv.orgnih.gov This holistic view can help in identifying novel drug targets, elucidating mechanisms of action, and discovering biomarkers for predicting treatment response. arxiv.org
By combining different omics datasets, researchers can build comprehensive models of how these compounds interact with cellular pathways. rsc.org For instance, integrating transcriptomic and proteomic data can reveal how a benzothiazole derivative affects gene expression and subsequent protein levels, providing a more complete picture of its biological effects. arxiv.org This approach is particularly valuable in complex diseases where multiple factors are at play. nih.govnih.gov
Application as Chemical Probes for Biological Systems
The unique photophysical properties of some benzothiazole derivatives make them excellent candidates for use as chemical probes in biological imaging. researchgate.net These fluorescent probes can be designed to selectively bind to specific biomolecules or to be sensitive to changes in the cellular environment, such as pH or the presence of certain ions. researchgate.net
For example, benzothiazole-based fluorescent probes have been developed to detect and image biomolecules like cysteine in living cells and even in whole organisms like zebrafish. researchgate.net These probes often exhibit desirable characteristics such as large Stokes shifts, high quantum yields, and significant changes in their fluorescence upon binding to their target. researchgate.netresearchgate.net The ability to visualize biological processes in real-time at the molecular level is invaluable for understanding disease mechanisms and for the development of new diagnostic tools.
Q & A
Q. What are the established synthetic routes for 1-(Benzo[d]thiazol-6-yl)guanidine, and how are reaction conditions optimized?
The synthesis typically involves coupling benzo[d]thiazole derivatives with guanidine precursors. For example, Takahashi & Niino (1943) reported a method using thiourea derivatives under basic conditions to form the guanidine moiety. Reaction optimization includes controlling temperature (e.g., 60–80°C), solvent selection (e.g., ethanol or DMF), and purification via recrystallization or column chromatography. Monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of benzothiazole to guanidine precursor) can improve yields .
Q. How is the structural conformation of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, SC-XRD analysis revealed that the benzothiazole and guanidine groups in the compound are nearly coplanar (r.m.s. deviation = 0.037 Å), with intramolecular hydrogen bonds stabilizing the structure. Additional characterization includes -NMR (e.g., δ 8.97 ppm for aromatic protons) and IR spectroscopy (e.g., 1682 cm for carbonyl stretches in related derivatives) .
Q. What preliminary biological activities are associated with benzothiazole-guanidine hybrids?
While direct data on this compound is limited, structurally related benzothiazole-urea derivatives exhibit antimicrobial and anticancer activity. For instance, compounds with methylthio or chlorophenyl substituents on benzothiazole scaffolds showed IC values <10 µM against breast cancer cell lines (MCF-7). These activities are hypothesized to arise from interactions with kinase or receptor targets .
Advanced Research Questions
Q. How can low yields in the synthesis of benzothiazole-guanidine derivatives be addressed?
Low yields (e.g., 13–16% in similar compounds) often stem from steric hindrance or competing side reactions. Strategies include:
- Catalyst optimization : Transition metal catalysts (e.g., Pd/Cu) enhance coupling efficiency.
- Protecting groups : Temporarily shielding reactive sites (e.g., using Boc groups on guanidine) minimizes undesired byproducts.
- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity .
Q. How should researchers resolve contradictions in spectral data for benzothiazole derivatives?
Discrepancies in NMR or MS data may arise from tautomerism or solvent effects. For example, -NMR signals for aromatic protons in DMSO-d vs. CDCl can vary due to hydrogen bonding. Cross-validation with high-resolution MS (HRMS) and computational modeling (e.g., DFT for predicting chemical shifts) helps reconcile inconsistencies .
Q. What strategies are effective for designing benzothiazole-guanidine derivatives with enhanced pharmacokinetic properties?
- Substituent engineering : Introducing electron-withdrawing groups (e.g., -Br, -Cl) at the benzothiazole 2-position improves metabolic stability.
- Solubility enhancement : Adding polar groups (e.g., -OH, -OMe) or formulating as salts (e.g., HCl salts) increases aqueous solubility.
- Prodrug approaches : Masking the guanidine group with labile esters can improve oral bioavailability .
Methodological Considerations
Q. What analytical techniques are critical for purity assessment of this compound?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Retention times (e.g., 3.04 min for related compounds) help identify impurities .
- Elemental analysis : Confirm stoichiometry (e.g., C, H, N, S within ±0.4% of theoretical values) .
Q. How can researchers investigate the hydrogen-bonding network of this compound?
SC-XRD analysis reveals intermolecular interactions, such as R(6) hydrogen-bonded chains (N–H⋯Cl in salt forms). Pair distribution function (PDF) analysis or solid-state NMR further probes packing dynamics in amorphous phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
